Calcium glycerophosphate hydrate

Vue d'ensemble

Description

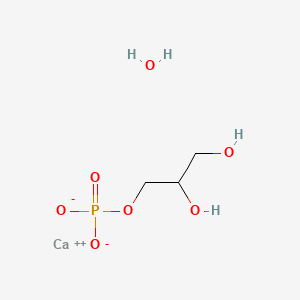

Calcium glycerophosphate hydrate is a compound that combines calcium, glycerol, and phosphate. It is commonly used in various applications, including as a dietary supplement and in dental care products. The compound is known for its ability to provide essential minerals like calcium and phosphorus, which are crucial for bone health and dental care .

Mécanisme D'action

Target of Action

Calcium Glycerophosphate is primarily targeted at the teeth and bones in the body . It is used as a nutrient supplement, providing a source of calcium and phosphorus . In dental products, it is used to prevent dental caries by promoting plaque-pH buffering, elevation of plaque calcium and phosphate levels, and direct interaction with dental mineral .

Mode of Action

Calcium Glycerophosphate acts through a variety of mechanisms to produce an anti-caries effect . These include increasing acid-resistance of the enamel, increasing enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating Calcium and phosphate levels .

Biochemical Pathways

It is suggested that it may be involved in the regulation of phosphate metabolism, which is crucial for many biochemical reactions and metabolic processes, including cell membrane synthesis, signal transduction, photosynthesis, nucleic acid metabolism, and energy metabolism .

Pharmacokinetics

It is known that the solubility of calcium salts, including calcium glycerophosphate, is ph-dependent . This suggests that the bioavailability of Calcium Glycerophosphate may be influenced by the pH of the gastrointestinal tract.

Result of Action

The primary result of Calcium Glycerophosphate action is the prevention of dental caries and the supplementation of calcium and phosphorus in the body . By increasing the resistance of enamel to acid, promoting enamel mineralization, and modifying plaque, it helps to maintain oral health .

Action Environment

The action of Calcium Glycerophosphate can be influenced by environmental factors such as pH and CO2 levels . For instance, the solubility of Calcium Glycerophosphate, and therefore its bioavailability and efficacy, can be affected by changes in gastrointestinal pH .

Analyse Biochimique

Biochemical Properties

Calcium glycerophosphate hydrate interacts with various enzymes, proteins, and other biomolecules. It is suggested that calcium glycerophosphate promotes plaque-pH buffering, elevation of plaque calcium and phosphate levels, and direct interaction with dental mineral

Cellular Effects

The effects of this compound on cells are complex and multifaceted. In the Caco-2 cell model of transepithelial transport, calcium glycerophosphate has been shown to preserve transepithelial electrical resistance and attenuate increases in mannitol flux rates during hypoxia or cytokine stimulation .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is thought that calcium glycerophosphate may act through a variety of mechanisms to produce an anti-caries effect. These include increasing acid-resistance of the enamel, increasing enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating calcium and phosphate levels .

Temporal Effects in Laboratory Settings

It is known that the solubility of calcium glycerophosphate and other calcium salts can be influenced by pH and CO2 levels . This could potentially affect the stability and degradation of the compound, as well as its long-term effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. Glycerophosphate, a component of calcium glycerophosphate, is oxidized to dihydroxyacetone phosphate by the mitochondrial glycerophosphate dehydrogenase complex . This process feeds electrons directly to ubiquinone .

Transport and Distribution

It is known that many calcium salts have pH-dependent solubility and may have limited availability in the small intestine, the major site of absorption .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium glycerophosphate hydrate can be synthesized through the reaction of glycerol with phosphoric acid, followed by the addition of calcium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C}_3\text{H}_8\text{O}_3 + \text{H}_3\text{PO}_4 + \text{Ca(OH)}_2 \rightarrow \text{CaC}_3\text{H}_7\text{O}_6\text{P} \cdot \text{xH}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and ensure the final product meets quality standards .

Analyse Des Réactions Chimiques

Types of Reactions

Calcium glycerophosphate hydrate undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into its constituent ions.

Complexation: It can form complexes with other ions, such as magnesium or zinc, which can enhance its bioavailability.

Buffering: The phosphate group in the compound acts as a buffer, helping to maintain pH levels in biological systems

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and metal salts. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound include calcium ions, glycerol, and phosphate ions. These products are essential for various biological processes, including bone mineralization and energy metabolism .

Applications De Recherche Scientifique

Calcium glycerophosphate hydrate has numerous scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium and phosphate ions.

Biology: The compound is studied for its role in cellular processes, including signal transduction and energy metabolism.

Medicine: It is used in dietary supplements to prevent calcium and phosphate deficiencies and in dental care products to prevent dental caries.

Industry: The compound is used in the production of food additives, pharmaceuticals, and personal care products

Comparaison Avec Des Composés Similaires

Similar Compounds

- Calcium acetate hydrate

- Calcium citrate

- Calcium carbonate

- Calcium phosphate

Comparison

Calcium glycerophosphate hydrate is unique due to its combination of calcium and glycerophosphate, which provides both calcium and phosphate ions. This dual functionality makes it particularly effective in applications requiring both minerals, such as bone health and dental care. In contrast, compounds like calcium carbonate and calcium citrate primarily provide calcium, while calcium phosphate provides both calcium and phosphate but lacks the glycerol component .

Propriétés

IUPAC Name |

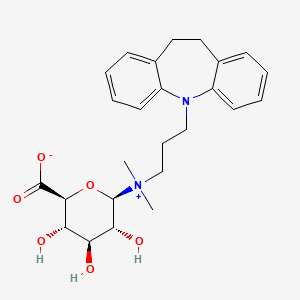

calcium;2,3-dihydroxypropyl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca.H2O/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSFDSREGJGPRB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9CaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047151 | |

| Record name | Calcium glycerophosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398143-83-4, 28917-82-0 | |

| Record name | Calcium glycerophosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)